molecular formula C7H5ClN2O4 B13552156 2-Amino-6-chloro-3-nitrobenzoic acid CAS No. 635317-45-2

2-Amino-6-chloro-3-nitrobenzoic acid

Cat. No.: B13552156
CAS No.: 635317-45-2
M. Wt: 216.58 g/mol
InChI Key: BJXKFUSWZOZDEH-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group, a chloro substituent, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-chloro-3-nitrobenzoic acid typically involves the nitration of 2-amino-6-chlorobenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-6-chloro-3-nitrobenzoic acid has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-amino-6-chloro-3-nitrobenzoic acid exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino and chloro groups can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity .

Comparison with Similar Compounds

  • 2-Amino-6-nitrobenzoic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 3-Chloro-2-nitrobenzoic acid

Comparison: 2-Amino-6-chloro-3-nitrobenzoic acid is unique due to the presence of both an amino and a chloro substituent on the benzoic acid core, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

635317-45-2

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

IUPAC Name

2-amino-6-chloro-3-nitrobenzoic acid

InChI

InChI=1S/C7H5ClN2O4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,9H2,(H,11,12)

InChI Key

BJXKFUSWZOZDEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)Cl

Origin of Product

United States

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